3-({[2-(Trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[2-(Trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a spirocyclic structure containing dioxaspiro and dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(Trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps, starting with the preparation of the trifluoromethylated phenylamine derivative. This intermediate is then subjected to a series of reactions to introduce the spirocyclic structure and the dioxaspiro functionalities. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyltrimethylsilane, and various catalysts to facilitate the formation of the spirocyclic ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-({[2-(Trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-({[2-(Trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-({[2-(Trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The spirocyclic structure may also contribute to the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Bicalutamide: An antiandrogen used in the treatment of prostate cancer.
Uniqueness
3-({[2-(Trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure, combined with the trifluoromethyl group, makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16F3NO4 |
---|---|
Molecular Weight |
355.31 g/mol |
IUPAC Name |
3-[[2-(trifluoromethyl)anilino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H16F3NO4/c18-17(19,20)12-6-2-3-7-13(12)21-10-11-14(22)24-16(25-15(11)23)8-4-1-5-9-16/h2-3,6-7,10,21H,1,4-5,8-9H2 |
InChI Key |
KCEBJHDAYHUGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC=C3C(F)(F)F)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.